1-(Dimethoxymethyl)hexahydro-1H-azepine is a chemical compound characterized by the molecular formula and a molecular weight of approximately 173.25 g/mol. This compound is classified under the category of azepines, which are seven-membered nitrogen-containing heterocycles. Its structure includes a hexahydroazepine backbone with dimethoxymethyl substituents, making it a unique compound in organic synthesis and medicinal chemistry .
The synthesis of 1-(Dimethoxymethyl)hexahydro-1H-azepine typically involves the reaction of hexahydroazepine derivatives with dimethyl acetal reagents. Common synthetic routes include:
The choice of reagents and conditions can significantly affect yield and purity. For instance, using anhydrous solvents and controlling temperature during the reaction can enhance the efficiency of the synthesis process.
The molecular structure of 1-(Dimethoxymethyl)hexahydro-1H-azepine can be represented using various notations:
COC(OC)N1CCCCCC1InChI=1/C9H19NO2/c1-11-9(12-2)10-7-5-3-4-6-8This indicates a cyclic structure with a nitrogen atom incorporated in a saturated ring system, contributing to its stability and reactivity .
The compound's structural data shows that it possesses two methoxy groups attached to a nitrogen atom within the azepine ring. This configuration may influence its chemical behavior and interactions with biological targets.
1-(Dimethoxymethyl)hexahydro-1H-azepine can undergo various chemical reactions typical for azepines, including:
The reactivity of this compound is influenced by its electronic structure, particularly the presence of electron-donating methoxy groups which can stabilize positive charges formed during reaction mechanisms.
Key physical properties include:
Relevant chemical properties include:
1-(Dimethoxymethyl)hexahydro-1H-azepine has potential applications in:
This compound represents an interesting target for further exploration within medicinal chemistry, particularly concerning its biological activity and potential therapeutic applications.
CAS No.:
CAS No.: 13734-41-3
CAS No.: 56505-80-7
CAS No.: 20184-94-5